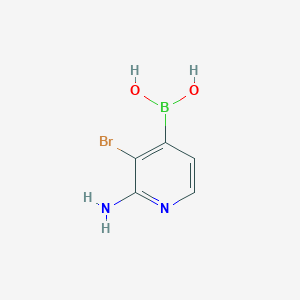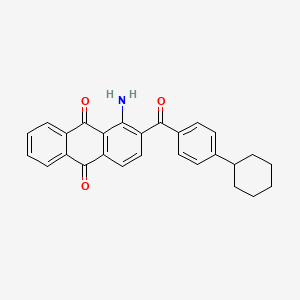
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a cyclohexylbenzoyl moiety, and an anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by amination. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane. Industrial production methods may involve large-scale batch reactors with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Industry: It finds applications in the production of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism by which 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .
Comparison with Similar Compounds
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use in cancer therapy, it has a similar anthraquinone core but different substituents.
Ametantrone: Another anticancer agent with structural similarities but distinct functional groups.
1,4-Bis(amino)anthracene-9,10-dione: Shares the anthraquinone core but has different amino substitutions. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties
Properties
CAS No. |
89868-44-0 |
|---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H23NO3/c28-24-22(25(29)18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-14-21-23(24)27(31)20-9-5-4-8-19(20)26(21)30/h4-5,8-16H,1-3,6-7,28H2 |
InChI Key |
LBOZKVSEJLKUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



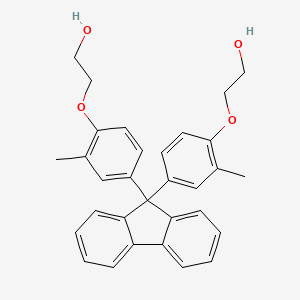
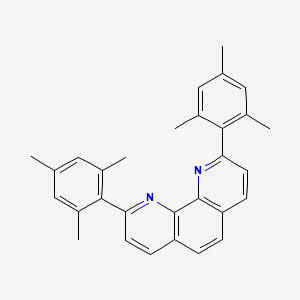


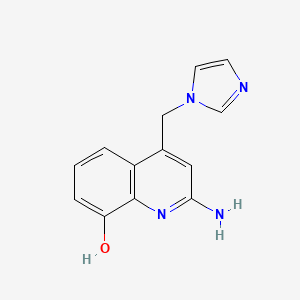
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)

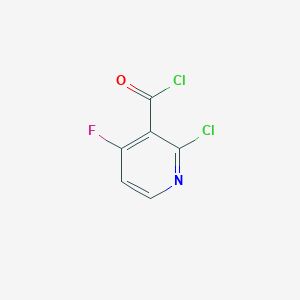

![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
